5-(Trifluoromethyl)-2-furoic acid
Overview
Description
5-(Trifluoromethyl)-2-furoic acid is a useful research compound. Its molecular formula is C6H3F3O3 and its molecular weight is 180.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that trifluoromethyl-containing compounds often interact with various enzymes and proteins within the body .
Mode of Action
Trifluoromethyl groups are known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 5-(Trifluoromethyl)-2-furoic acid could enhance its interaction with its targets, leading to changes in the target’s function .
Biochemical Pathways
It’s known that fluorinated drugs can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the presence of a trifluoromethyl group can enhance the metabolic stability of a compound . This suggests that this compound could have favorable pharmacokinetic properties .
Result of Action
It’s known that trifluoromethyl-containing compounds can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
It’s known that various environmental factors can influence the action of drugs in general .
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)-2-furoic acid plays a significant role in biochemical reactions due to its electron-withdrawing trifluoromethyl group, which influences the compound’s reactivity and interactions with biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, often affecting their activity and function. For instance, the trifluoromethyl group can enhance the acidity of the compound, making it a potent inhibitor or activator of certain enzymes. Studies have shown that this compound can interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency and substrate specificity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the trifluoromethyl group can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. The trifluoromethyl group can form strong interactions with amino acid residues in the active site of enzymes, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in gene transcription .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of metabolic pathways. At high doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can affect metabolic flux and alter the levels of metabolites within the cell. For example, this compound can be metabolized by specific enzymes, leading to the production of intermediate compounds that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact the compound’s interactions with biomolecules and its overall biochemical effects. For instance, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Properties
IUPAC Name |
5-(trifluoromethyl)furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O3/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYPCKBOJBGJEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380546 | |
Record name | 5-(trifluoromethyl)-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56286-73-8 | |
Record name | 5-(Trifluoromethyl)-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56286-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(trifluoromethyl)-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)furan-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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